molecular formula C17H18N4O2S B5757899 2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide

2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide

Cat. No. B5757899
M. Wt: 342.4 g/mol
InChI Key: PZIGJQXOJMRTQM-UHFFFAOYSA-N
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Description

2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide, commonly known as FTA, is a chemical compound that has gained significant attention in the field of scientific research. FTA is a thioamide derivative of 1,2,4-triazole and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

Antibacterial and Antifungal Applications

Triazoles and their derivatives, including the compound , have been proven to be effective bactericides and fungicides . They have diverse pharmacological activities, making them important chemotherapeutic agents .

Anticancer Applications

Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against various human cancer cell lines . This suggests that the compound could potentially be used in the development of new anticancer drugs.

Development of New Synthetic Methods

The compound’s complex structure could be used in the development of new synthetic methods. For example, the synthesis of 5-furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H [1,2,4]-triazole-3-thiol and some of their derivatives were synthesized .

Biochemical Research

The compound could be used in biochemical research, particularly in studies involving the thiol-thione tautomeric equilibrium .

Development of New Therapeutic Agents

The compound could be used in the development of new therapeutic agents. For example, furan chalcone analogues have been synthesized from similar compounds and evaluated for therapeutic inhibition potential against bacterial urease enzyme .

Advancement of Theoretical Understanding

The compound could be used to advance theoretical understanding in a particular field. For example, a study that finds a new relationship between two variables can have implications for the development of theories and models in that field .

properties

IUPAC Name

2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-21-16(14-8-5-11-23-14)19-20-17(21)24-12-15(22)18-10-9-13-6-3-2-4-7-13/h2-8,11H,9-10,12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIGJQXOJMRTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NCCC2=CC=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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